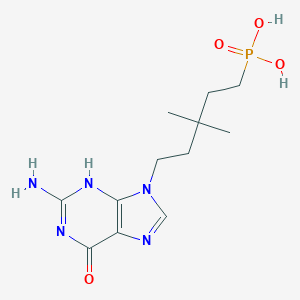
9-(3,3-Dimethyl-5-phosphonopentyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,3-Dimethyl-5-phosphonopentyl)guanine, commonly known as DMPG, is a guanine analog that has been extensively studied for its antiviral properties. It belongs to a class of compounds called nucleoside phosphonates, which have been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been shown to be effective against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus.
作用机制
DMPG inhibits viral replication by acting as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, where it terminates further elongation. DMPG also inhibits the reverse transcriptase activity of human immunodeficiency virus, preventing the virus from replicating.
生化和生理效应
DMPG has been shown to be well-tolerated in animal studies and has low toxicity. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. DMPG is primarily eliminated through the kidneys.
实验室实验的优点和局限性
DMPG has several advantages for use in lab experiments. It is stable and easy to handle, and its antiviral activity can be easily measured. However, DMPG is expensive to produce and has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several potential future directions for research on DMPG. One area of interest is the development of new analogs with improved antiviral activity. Another potential direction is the investigation of DMPG's anti-tumor properties and its potential as a cancer therapeutic. Additionally, the use of DMPG in combination with other antiviral agents may improve its efficacy against certain viruses. Finally, the development of new methods for synthesizing DMPG may make it more accessible for use in research.
合成方法
The synthesis of DMPG involves the reaction of 9-(2,3-dihydroxypropyl)guanine with 3,3-dimethyl-1-butanol in the presence of a phosphorous reagent. The reaction yields DMPG as a white crystalline solid with a high purity.
科学研究应用
DMPG has been extensively studied for its antiviral properties. It has been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been tested against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. In addition to its antiviral properties, DMPG has been shown to have anti-tumor activity and may have potential as a cancer therapeutic.
属性
CAS 编号 |
155270-69-2 |
|---|---|
产品名称 |
9-(3,3-Dimethyl-5-phosphonopentyl)guanine |
分子式 |
C12H20N5O4P |
分子量 |
329.29 g/mol |
IUPAC 名称 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,3-dimethylpentyl]phosphonic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-12(2,4-6-22(19,20)21)3-5-17-7-14-8-9(17)15-11(13)16-10(8)18/h7H,3-6H2,1-2H3,(H2,19,20,21)(H3,13,15,16,18) |
InChI 键 |
UYGTVQNSPBEEPR-UHFFFAOYSA-N |
手性 SMILES |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
SMILES |
CC(C)(CCN1C=NC2=C1N=C(NC2=O)N)CCP(=O)(O)O |
规范 SMILES |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
同义词 |
9-(3,3-dimethyl-5-phosphonopentyl)guanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
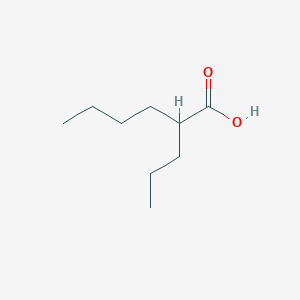
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
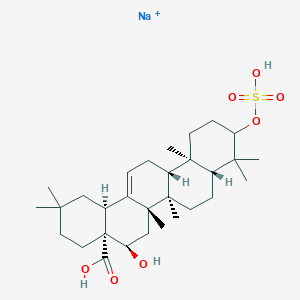
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
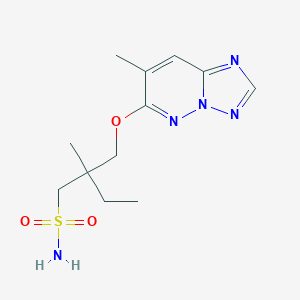
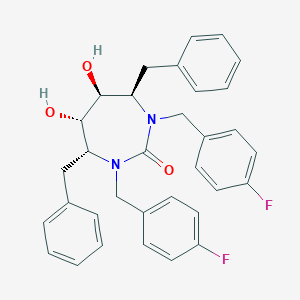
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)